phenyl (furan-2-ylmethyl)carbamate
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Overview
Description
Phenyl (furan-2-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (furan-2-ylmethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with furan-2-ylmethanol. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Industrial methods often focus on minimizing waste and maximizing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl (furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl (furan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of phenyl (furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s furan ring and carbamate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamate: Lacks the furan ring, making it less versatile in certain applications.
Furan-2-ylmethyl carbamate: Similar structure but without the phenyl group, affecting its chemical reactivity and biological activity.
Phenyl (pyridin-2-ylmethyl)carbamate: Contains a pyridine ring instead of a furan ring, leading to different chemical and biological properties.
Uniqueness
Phenyl (furan-2-ylmethyl)carbamate is unique due to its combination of a phenyl group, a furan ring, and a carbamate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Biological Activity
Phenyl (furan-2-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound, characterized by the presence of a furan ring and a carbamate moiety, exhibits unique chemical properties that contribute to its biological activity. The structural formula is represented as follows:
This compound can be synthesized through various organic reactions, including the reaction of furan derivatives with phenyl carbamates.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, particularly enzymes. It acts as an enzyme inhibitor , binding to the active sites of target enzymes and preventing substrate access. This inhibition disrupts essential biochemical pathways in microorganisms and cancer cells, thereby exerting antimicrobial and anticancer effects .
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, studies reported an IC50 value indicating effective inhibition against common pathogens .
2. Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 and HepG2, with varying degrees of potency depending on the concentration used. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance its anticancer efficacy .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
HepG2 | 20.0 | Suppresses tumor growth |
3. Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For example, it targets fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism . This inhibition could have implications for pain management and other therapeutic areas.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound can effectively reduce cell viability through apoptosis induction mechanisms .
- Enzyme Interaction Studies : Investigations into its mechanism revealed that the compound binds effectively to enzyme active sites, leading to decreased enzymatic activity and subsequent metabolic disruption in target cells .
Properties
IUPAC Name |
phenyl N-(furan-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(13-9-11-7-4-8-15-11)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQIDMBJAISPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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